REACTION_SMILES
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[Al+3:2].[C:5]([CH3:6])(=[O:7])[OH:8].[C:9]([OH:10])(=[O:11])[CH3:12].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[ClH:22].[c:13]1([OH:21])[cH:14][c:15]([OH:16])[cH:17][c:18]([CH3:19])[cH:20]1>>[C:5]([CH3:6])(=[O:8])[c:14]1[c:13]([OH:21])[cH:20][c:18]([CH3:19])[cH:17][c:15]1[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cc1cc(O)cc(O)c1
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Name
|
|
Type
|
product
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Smiles
|
CC(=O)c1c(O)cc(C)cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |